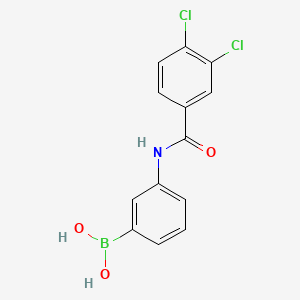
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, also known as [3-[(3,4-dichlorobenzoyl)amino]phenyl]boronic acid, is a boronic acid derivative. This compound features a boronic acid group attached to a benzene ring, which is further substituted with a 3,4-dichlorobenzamido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
準備方法
The synthesis of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzoyl chloride and 3-aminophenylboronic acid.
Reaction Conditions: The 3,4-dichlorobenzoyl chloride is reacted with 3-aminophenylboronic acid in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
化学反応の分析
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds.
科学的研究の応用
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Boronic acid derivatives are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer drugs.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins. In the context of proteasome inhibition, the boronic acid group binds to the active site serine residue of the proteasome, blocking its activity and leading to the accumulation of proteins within the cell, ultimately inducing cell death.
類似化合物との比較
Benzeneboronic acid, m-(3,4-dichlorobenzamido)-, can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Similar in structure but lacks the 3,4-dichlorobenzamido group, making it less specific in its interactions.
3-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of the dichlorobenzamido group, leading to different reactivity and applications.
4-(Methoxycarbonyl)benzeneboronic Acid: Another derivative with a methoxycarbonyl group, used in different synthetic applications.
The uniqueness of benzeneboronic acid, m-(3,4-dichlorobenzamido)-, lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
特性
CAS番号 |
73688-87-6 |
|---|---|
分子式 |
C13H10BCl2NO3 |
分子量 |
309.9 g/mol |
IUPAC名 |
[3-[(3,4-dichlorobenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BCl2NO3/c15-11-5-4-8(6-12(11)16)13(18)17-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H,(H,17,18) |
InChIキー |
ZHBUQXITRPQLEN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


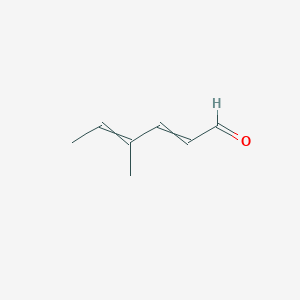
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)

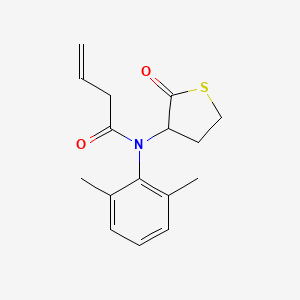
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)

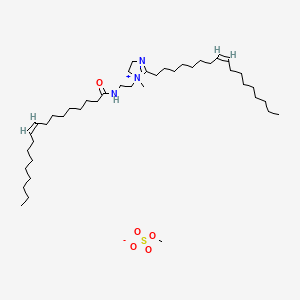

![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
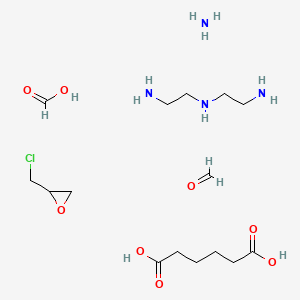



![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
